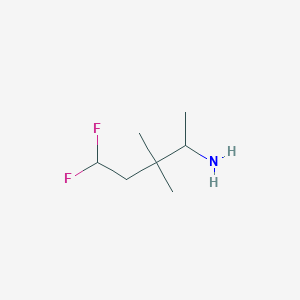

5,5-Difluoro-3,3-dimethylpentan-2-amine

Description

5,5-Difluoro-3,3-dimethylpentan-2-amine (DFDMPA) is a fluorinated amine with the molecular formula C₇H₁₄F₂N. Its structure features two fluorine atoms at the 5,5-positions and two methyl groups at the 3,3-positions, adjacent to a secondary amine group. Fluorination at the 5,5-positions is expected to reduce the basicity of the amine via electron-withdrawing inductive effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

5,5-difluoro-3,3-dimethylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F2N/c1-5(10)7(2,3)4-6(8)9/h5-6H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAVBEYGRFXLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)CC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-3,3-dimethylpentan-2-amine typically involves the introduction of fluorine atoms into a pre-existing organic framework. One common method is the fluorination of 3,3-dimethylpentan-2-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-3,3-dimethylpentan-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other functional groups under appropriate conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles.

Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce amides or nitriles.

Scientific Research Applications

5,5-Difluoro-3,3-dimethylpentan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-3,3-dimethylpentan-2-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of DFDMPA and Analogs

Key Findings and Contrasts

Fluorine-Induced Electronic Effects

- Amine Basicity: DFDMPA’s fluorine atoms at the 5,5-positions reduce the amine’s basicity compared to non-fluorinated analogs like 3,3-dimethylpentan-2-amine. This aligns with trends observed in fluorinated pharmaceuticals, where fluorine’s electron-withdrawing effects enhance bioavailability by minimizing protonation at physiological pH .

- Acid vs. Amine : The carboxylic acid analog (CID 124364389, Table 1) exhibits higher acidity (pKa ~3–4) due to the electron-withdrawing fluorine and carboxylate group, whereas DFDMPA’s amine group (pKa ~8–9, estimated) retains moderate basicity despite fluorine substitution .

Self-Assembly and Nanoparticle Formation

- The pyridinium-based fluorinated ester in forms homogeneous nanoparticles (PDI 0.3–0.4) with nonyl ester chains, while ethyl analogs yield heterogeneous aggregates (PDI 1.0). This highlights the role of hydrophobic side chains in stabilizing self-assembled structures. DFDMPA lacks ester groups but may exhibit similar assembly behavior if modified with lipophilic substituents .

Structural Influences on Bioactivity

- Metabolic Stability: DFDMPA’s fluorine atoms likely protect the amine from oxidative deamination, a common metabolic pathway for non-fluorinated amines. This property is shared with fluorinated drugs like ciprofloxacin, where fluorine enhances half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.